2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride

Description

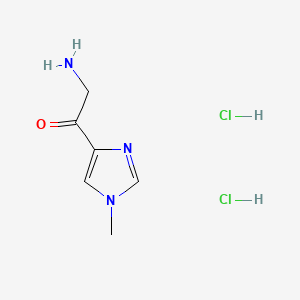

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one dihydrochloride is a synthetic imidazole derivative characterized by a 1-methylimidazole core substituted with an amino-ketone functional group and formulated as a dihydrochloride salt. The dihydrochloride form enhances water solubility, a critical feature for pharmaceutical applications. The compound’s molecular formula is inferred as C₆H₁₁Cl₂N₃O (MW: ~212 g/mol), with a structure combining an imidazole ring, ketone, and amino group.

Properties

IUPAC Name |

2-amino-1-(1-methylimidazol-4-yl)ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-9-3-5(8-4-9)6(10)2-7;;/h3-4H,2,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJXESSWVODNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve the use of glyoxal and ammonia as starting materials. The process includes the formation of imidazole through cyclization reactions, followed by further functionalization to introduce the amino and methyl groups .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-onedihydrochloride involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features and Functional Groups

The compound’s imidazole core is shared with several pharmacologically relevant molecules, but substituents and salt forms differentiate its properties. Below is a comparative analysis:

Table 1: Comparative Properties of Imidazole and Related Derivatives

Functional Group Analysis

- Imidazole Core: The target compound and histamine share a 1H-imidazole ring, which confers aromaticity and hydrogen-bonding capacity. However, histamine’s ethylamine side chain contrasts with the target’s amino-ketone moiety, altering receptor interactions .

- Salt Forms : Both the target compound and histamine dihydrochloride utilize dihydrochloride salts to enhance aqueous solubility, critical for drug delivery .

- Heterocyclic Variants : GSK 2141795 replaces imidazole with pyrazole, demonstrating how subtle heterocyclic changes (e.g., nitrogen positioning) influence biological targets (e.g., AKT kinase inhibition) .

Physicochemical Properties

- Solubility: The dihydrochloride salt of the target compound likely mirrors histamine dihydrochloride’s high water solubility, contrasting with non-salt forms like 1-methylhydantoin-2-imide, which has moderate solubility .

- Thermal Stability : 1-Methylhydantoin-2-imide decomposes at 300°C, suggesting superior thermal stability compared to the target compound, though data for the latter are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.